Cas no 2034205-10-0 (1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane)
![1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane structure](https://www.kuujia.com/scimg/cas/2034205-10-0x500.png)
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane Chemical and Physical Properties
Names and Identifiers
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- F6512-7595
- 1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone
- 1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
- 2034205-10-0
- AKOS025322977
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- Inchi: 1S/C19H22N4O3S2/c1-13-18(14(2)21-20-13)28(25,26)23-9-5-8-22(10-11-23)19(24)17-12-15-6-3-4-7-16(15)27-17/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,20,21)
- InChI Key: OXLZGUFGIAJDMA-UHFFFAOYSA-N
- SMILES: S(C1C(C)=NNC=1C)(N1CCN(C(C2=CC3C=CC=CC=3S2)=O)CCC1)(=O)=O
Computed Properties
- Exact Mass: 418.11333292g/mol
- Monoisotopic Mass: 418.11333292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 683
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 123Ų
- XLogP3: 2.8
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-7595-75mg |
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034205-10-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6512-7595-2μmol |
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034205-10-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6512-7595-5μmol |
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034205-10-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6512-7595-2mg |
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034205-10-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6512-7595-40mg |
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034205-10-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6512-7595-50mg |
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034205-10-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6512-7595-20μmol |
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034205-10-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6512-7595-20mg |
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034205-10-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6512-7595-100mg |
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034205-10-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6512-7595-4mg |
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034205-10-0 | 4mg |
$66.0 | 2023-09-08 |
1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane Related Literature
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
Additional information on 1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
Introduction to Compound with CAS No. 2034205-10-0 and Its Applications in Chemical Biology
The compound 1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane, identified by its CAS number 2034205-10-0, represents a significant advancement in the field of chemical biology. This intricate molecular structure, characterized by its benzothiophene and pyrazole moieties, has garnered considerable attention due to its potential applications in drug discovery and molecular research.
In recent years, the pharmaceutical industry has witnessed a surge in the development of heterocyclic compounds, which are known for their diverse biological activities. The presence of the benzothiophene scaffold in this compound is particularly noteworthy, as it is a well-documented pharmacophore in numerous therapeutic agents. Benzothiophene derivatives are often associated with properties such as anti-inflammatory, analgesic, and anticancer effects, making them valuable candidates for further exploration.
The second key component of this compound is the (3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl group. Pyrazole derivatives are another class of heterocycles that have shown promise in various biological assays. The sulfonyl moiety further enhances the compound's potential bioactivity by introducing additional polar interactions with biological targets. This combination of structural features makes 1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane a compelling subject for detailed investigation.
Recent studies have highlighted the importance of diazepane derivatives in medicinal chemistry. Diazepanes are known for their ability to modulate various biological pathways, including those involved in neurotransmitter activity. The incorporation of the benzothiophene and pyrazole groups into a diazepane core creates a multifunctional scaffold that could potentially interact with multiple targets simultaneously. This polypharmacological approach is increasingly recognized as a viable strategy for developing novel therapeutic agents.
The synthesis of this compound involves a series of well-established organic reactions, including condensation and sulfonylation processes. The precision required in these synthetic steps underscores the importance of high-quality reagents and controlled reaction conditions. Advances in synthetic methodologies have enabled chemists to produce complex molecules like this one with greater efficiency and yield, facilitating further exploration of their biological properties.
In terms of biological activity, preliminary studies suggest that 1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane exhibits promising interactions with certain enzymes and receptors. These interactions could be harnessed to develop drugs targeting conditions such as inflammation and neurological disorders. The benzothiophene moiety may contribute to binding affinity through hydrophobic interactions, while the pyrazole-sulfonyl group could engage in hydrogen bonding or ionic interactions with biological targets.
The potential applications of this compound extend beyond traditional pharmaceuticals. In chemical biology research, it serves as a valuable tool for studying enzyme mechanisms and receptor binding affinities. Its unique structure allows researchers to probe specific interactions that might be difficult to investigate with simpler molecules. This capability is particularly important in understanding complex biological systems and developing targeted therapies.
The development of new synthetic routes for this compound has also been a focus of recent research efforts. By optimizing synthetic pathways, chemists can improve accessibility and scalability, which are crucial for both academic research and industrial applications. Techniques such as flow chemistry and catalytic processes have shown promise in enhancing the synthesis of complex heterocyclic compounds like this one.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques allow researchers to predict how it might interact with biological targets at an atomic level. These predictions can guide experimental efforts and help identify potential lead compounds for further development. The integration of computational methods with experimental approaches represents a powerful strategy for accelerating drug discovery processes.
In conclusion, the compound 1-(1-benzothiophene-2-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane, CAS no. 2034205-10-0, is a structurally sophisticated molecule with significant potential in chemical biology and drug discovery. Its unique combination of pharmacophores—benzothiophene, pyrazole-sulfonyl, and diazepane—makes it an intriguing candidate for further exploration. As research continues to uncover new applications and synthetic methodologies for such compounds, their role in advancing therapeutic strategies is likely to grow.
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